molecular formula C17H17NO3S B344441 (4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one

Cat. No.: B344441
M. Wt: 315.4 g/mol
InChI Key: SGHMCXCOZZERMH-INIZCTEOSA-N
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Description

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the class of thiazolidines. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone. The dibenzyl groups attached to the ring add to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzylamine with a thioester or a thiolactone in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its reactivity.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or a thiol, altering the compound’s properties.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the sulfone group.

    Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with a different substitution pattern and biological activity.

    Benzothiazole: A related compound with a benzene ring fused to the thiazole ring, exhibiting distinct chemical and biological properties.

    Thiazole: A simpler heterocycle with a five-membered ring containing sulfur and nitrogen, used in various chemical and pharmaceutical applications.

Uniqueness

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one is unique due to its specific substitution pattern and the presence of the sulfone group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

(4S)-3,4-dibenzyl-1,1-dioxo-1,3-thiazolidin-2-one

InChI

InChI=1S/C17H17NO3S/c19-17-18(12-15-9-5-2-6-10-15)16(13-22(17,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1

InChI Key

SGHMCXCOZZERMH-INIZCTEOSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)S1(=O)=O)CC2=CC=CC=C2)CC3=CC=CC=C3

SMILES

C1C(N(C(=O)S1(=O)=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)S1(=O)=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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